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molecular formula C8H7F3N2 B8469564 4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No. B8469564
M. Wt: 188.15 g/mol
InChI Key: SPBRWHTYHOXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916839B2

Procedure details

1.27 g (5.67 mmol) of 4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole are dissolved in 40 ml of dry THF and placed under a protective gas atmosphere. After the reaction solution has been cooled to 0° C., 1.91 g (17.0 mmol) of potassium tert-butoxide are introduced and, on completion of addition, the mixture is stirred at 20° C. for 3 h. After the end of the reaction, a saturated NH4Cl solution (25 ml) is added and extraction is effected twice with CH2C12. The combined organic phases are dried over MgSO4 and concentrated. The product is obtained as a solid in a 79% yield.
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[CH:3][C:4]1[C:5]([C:11]([F:14])([F:13])[F:12])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9].CC(C)([O-])C.[K+].[NH4+].[Cl-]>C1COCC1>[C:3]([C:4]1[C:5]([C:11]([F:13])([F:14])[F:12])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9])#[CH:2] |f:1.2,3.4|

Inputs

Step One
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Smiles
ClC=CC=1C(=NN(C1C)C)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is obtained as a solid in a 79% yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#C)C=1C(=NN(C1C)C)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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